2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid
Description
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a chloro group at position 2, a methylthio (-SMe) group at position 4, and a carboxylic acid (-COOH) group at position 5. Pyrimidine-based compounds are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.
Synthetic routes for analogous pyrimidines (e.g., 2-(methylthio)pyrimidine-5-carboxylic acid) involve nucleophilic displacement of chloro substituents using thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The carboxylic acid group at position 5 may influence solubility and hydrogen-bonding capabilities, affecting its pharmacokinetic properties in drug design contexts.
Properties
IUPAC Name |
2-chloro-4-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISWCDGSFQYXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198306-44-3 | |
| Record name | 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyrimidine.
Methylthio Substitution: The 4-position of the pyrimidine ring is substituted with a methylthio group using a nucleophilic substitution reaction. This can be achieved by reacting 2-chloropyrimidine with sodium methylthiolate.
Carboxylation: The 5-position is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methylthiolate, amines, thiols, alkoxides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Research
This compound serves as a precursor in synthesizing various pharmaceuticals, particularly those targeting cancer. Studies have shown that derivatives of 2-chloro-4-(methylthio)pyrimidine-5-carboxylic acid exhibit inhibitory effects on specific kinases involved in tumor proliferation. For instance, compounds derived from this pyrimidine scaffold have demonstrated anti-proliferative activity against various cancer cell lines, making them potential candidates for cancer therapy .
Antiviral and Antimicrobial Activities
Research indicates that derivatives of this compound possess antiviral and antimicrobial properties. The incorporation of the pyrimidine structure into drug design has led to the development of agents effective against viral infections and bacterial pathogens .
Agrochemical Applications
Herbicide Development
In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of herbicides. Its ability to inhibit specific enzymes in plants makes it valuable for developing effective weed control solutions. Research has focused on its role in formulating selective herbicides that minimize crop damage while effectively controlling weed populations .
Biochemical Research
Metabolic Pathway Studies
The compound is frequently employed in biochemical research to investigate metabolic pathways and enzyme interactions. Its unique structural features allow researchers to explore the effects of sulfur-containing compounds on biological systems, contributing to a better understanding of metabolic processes .
Material Science
Development of Novel Materials
Recent studies have explored the application of this compound in material science, particularly in creating novel polymers and coatings. The compound's properties can enhance the performance and durability of materials used in various applications, including electronics and protective coatings .
Case Study 1: Anticancer Compound Synthesis
A study published in a peer-reviewed journal highlighted the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives from this compound. These derivatives were tested for their kinase inhibition properties and showed promising results against cancer cell lines, indicating their potential for drug development .
Case Study 2: Herbicide Efficacy
In agricultural research, a series of experiments evaluated the herbicidal efficacy of formulations containing this pyrimidine derivative. Results demonstrated significant weed suppression with minimal phytotoxicity to crops, showcasing its potential as an environmentally friendly herbicide .
Data Table: Applications Overview
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceuticals | Anticancer drug synthesis | Inhibitory effects on tumor cell proliferation |
| Antiviral agents | Effective against several viral pathogens | |
| Agrochemicals | Herbicide formulation | Selective weed control with low crop damage |
| Biochemical Research | Metabolic pathway exploration | Insights into enzyme interactions |
| Material Science | Polymer and coating development | Enhanced durability and performance |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of GSK3β, a kinase involved in various cellular processes, including glycogen metabolism and cell proliferation.
Pathways Involved: By inhibiting GSK3β, the compound can modulate signaling pathways related to cell growth and apoptosis, making it a potential therapeutic agent for cancer and other diseases.
Comparison with Similar Compounds
Position of Carboxylic Acid Group
- 5-Carboxylic Acid (Target Compound)
- 4-Carboxylic Acid (5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid, CAS 61727-33-1) Structure: -SMe at C2, -COOH at C4, Cl at C5. Lower solubility in polar solvents is observed compared to C5-substituted analogs .
Substituent Type at Position 4
- Methylthio (-SMe) Group (Target Compound)
- Cyclopropylamino (-NH-C3H5) Group (2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic Acid) Structure: Cl at C2, -NH-C3H5 at C4, -COOH at C5.
- Aromatic Amino Group (2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic Acid) Structure: -SMe at C2, aromatic -NH-C6H3(CF3) at C4, -COOH at C5.
Halogen Substituents
- Chloro vs. Bromo (5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid)
Physicochemical and Reactivity Trends
Biological Activity
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 1198306-44-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H6ClN2O2S. The presence of a chlorine atom and a methylthio group enhances its reactivity and biological profile.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Binding : It interacts with certain receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that 2-Chloro-4-(methylthio)pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated the inhibitory effects against various bacterial strains, revealing that certain derivatives showed potent activity comparable to established antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-1 | 25.3 ± 0.05 |
| This compound | COX-2 | 30.1 ± 0.02 |
These results indicate that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID).
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 18.5 ± 0.03 |
| A549 (Lung Cancer) | 22.7 ± 0.01 |
| HeLa (Cervical Cancer) | 20.5 ± 0.04 |
The mechanism appears to involve microtubule destabilization, leading to apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A case study involving the treatment of bacterial infections in animal models demonstrated that administration of the compound significantly reduced bacterial load compared to controls.
- Anti-inflammatory Assessment : In a formalin-induced paw edema model, the compound exhibited notable reduction in swelling, indicating its efficacy as an anti-inflammatory agent.
- Antitumor Activity in Xenograft Models : In vivo studies using xenograft models showed that treatment with the compound resulted in decreased tumor size and improved survival rates compared to untreated controls.
Q & A
Q. What are the standard synthetic routes for 2-chloro-4-(methylthio)pyrimidine-5-carboxylic acid?
The compound is typically synthesized via multi-step reactions involving heterocyclic intermediates. A common approach involves condensation of S-methylisothiourea hemisulfate with diethyl ethoxymethylenemalonate to form a pyrimidine ring, followed by chlorination and oxidation steps. For example, details a synthetic route yielding 4-hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester, which can be modified to introduce the chloro substituent. Post-synthetic purification often employs column chromatography or recrystallization .
Q. How is the compound characterized structurally and functionally?
Structural characterization relies on spectroscopic techniques:
- LCMS : Confirms molecular weight (e.g., m/z 366 [M+H]+ in ) and purity.
- HPLC : Validates retention time (e.g., 1.26 minutes under SMD-TFA05 conditions in ).
- NMR/IR : Identifies functional groups (e.g., methylthio, carboxylic acid) and regiochemistry .
Functional analysis may include reactivity studies with nucleophiles (e.g., displacement of the chloro group) or stability under acidic/basic conditions .
Q. What analytical methods are recommended for assessing purity and stability?
- Reverse-phase HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) for high sensitivity .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and reaction planning.
- pH-dependent solubility assays : Determine solubility in aqueous buffers (e.g., phosphate-buffered saline) to guide formulation .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Mechanistic studies often combine kinetic experiments with computational modeling. For example:
- Intermediate trapping : Use quenching agents (e.g., methanol) during synthesis to isolate intermediates ().
- DFT calculations : Model transition states for chlorination or nucleophilic substitution steps to predict regioselectivity .
- Isotopic labeling : Introduce deuterium or 13C to track proton transfer or bond formation .
Q. What strategies address contradictions in reported synthetic yields?
Discrepancies (e.g., 85% yield in vs. lower yields elsewhere) may arise from:
- Reagent purity : Impurities in starting materials (e.g., S-methylisothiourea) can alter reaction pathways.
- Optimized conditions : Adjusting temperature (e.g., 120°C in ) or solvent polarity (e.g., DMF vs. THF) improves reproducibility .
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) may enhance efficiency in halogen displacement reactions .
Q. How can structural modifications improve bioactivity or selectivity?
Structure-activity relationship (SAR) studies guide derivatization:
- Substitution at position 4 : Replacing methylthio with bulkier groups (e.g., aryl in ) modulates receptor binding.
- Carboxylic acid bioisosteres : Substitute with tetrazoles or sulfonamides to enhance metabolic stability .
- Docking studies : Align derivatives with target proteins (e.g., β-glucuronidase in ) to prioritize synthetic targets .
Q. What computational tools are used to predict physicochemical properties?
- Molecular dynamics (MD) : Simulate solubility and membrane permeability (e.g., logP calculations).
- ADMET prediction software : Tools like SwissADME assess absorption, toxicity, and drug-likeness .
- Crystallography : Resolve crystal structures to optimize intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .
Q. How are stability challenges addressed in formulation studies?
- Lyophilization : Stabilize the compound in solid form for long-term storage.
- Protective group chemistry : Temporarily esterify the carboxylic acid (e.g., methyl ester in ) to prevent degradation during reactions .
- pH buffering : Use citrate or phosphate buffers to maintain stability in aqueous solutions .
Methodological Considerations
Q. How to validate synthetic intermediates for reproducibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
